Lipophilicity and Polar Surface Area Divergence vs. Benzoxazole and 5-Methylbenzoxazole
The 5‑hydroxy substitution in Benzo[d]oxazol‑5‑ol markedly reduces lipophilicity and increases polar surface area relative to its closest unsubstituted and alkylated analogs. Experimental and predicted LogP values place Benzo[d]oxazol‑5‑ol (1.2–1.5 ) substantially below benzoxazole (1.59 ) and 5‑methylbenzoxazole (2.14 ), corresponding to a >30‑fold difference in predicted octanol–water partition coefficient. Concurrently, TPSA increases from 26.0 Ų for benzoxazole [1] to 46.3 Ų for Benzo[d]oxazol‑5‑ol [2].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.2–1.5; TPSA: 46.3 Ų |
| Comparator Or Baseline | Benzoxazole: LogP 1.59, TPSA 26.0 Ų; 5-Methylbenzoxazole: LogP 2.14, TPSA ~26 Ų |
| Quantified Difference | ΔLogP: –0.1 to –0.4 (vs. benzoxazole); –0.6 to –0.9 (vs. 5-methylbenzoxazole). ΔTPSA: +20.3 Ų (vs. benzoxazole) |
| Conditions | Predicted values from ACD/Labs, XLogP3, and topological calculation methods |
Why This Matters
Lower LogP and higher TPSA predict superior aqueous solubility and altered membrane permeability, making Benzo[d]oxazol-5-ol a distinctly different starting point for medicinal chemistry optimization compared to its more lipophilic analogs.
- [1] Plantaedb. Benzoxazole – TPSA: 26.00 Ų. View Source
- [2] ChemBase. 1,3-benzoxazol-5-ol – TPSA: 46.3 Ų. View Source
